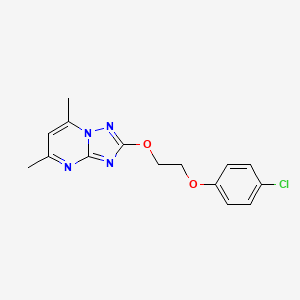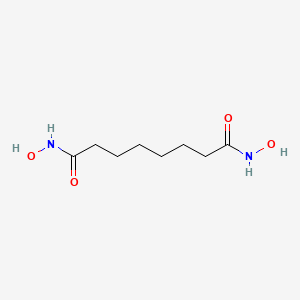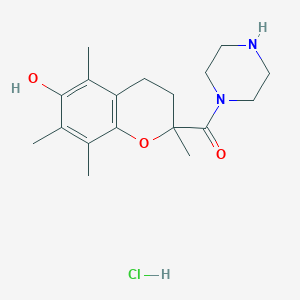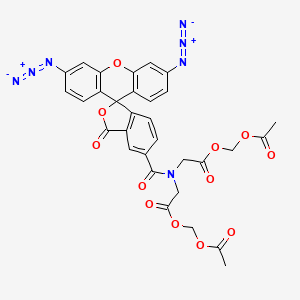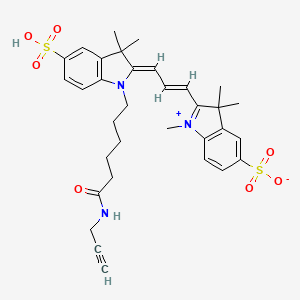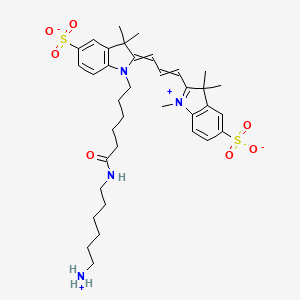
N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide” is a complex organic compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antifungal Applications : A study by Jafar et al. (2017) reported the antifungal effect of certain compounds, including 4-methoxy derivatives, against fungi like Aspergillus terreus and Aspergillus niger. These compounds have potential as antifungal agents.
Cancer Treatment : Pişkin et al. (2020) conducted research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base. They found these compounds to be potential photosensitizers for the treatment of cancer in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) performed molecular docking and quantum chemical calculations on 4-methoxy derivatives. They focused on the biological effects based on molecular docking results, suggesting applications in designing molecules for specific biological targets (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Antiangiogenic Properties : A study by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from 4-methoxy derivatives. These compounds showed potential as antiangiogenic agents, useful in treating diseases like cancer (Jafar & Hussein, 2021).
Fluorescence Switching in Organic Molecules : Kundu et al. (2019) investigated triphenylamine–benzothiazole derivatives for their temperature-controlled fluorescence switching properties. This research has implications for the development of fluorescence-based sensors and devices (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).
Corrosion Inhibition : Farahati et al. (2019) studied thiazoles as corrosion inhibitors of copper. They found that certain thiazole derivatives are effective in preventing copper corrosion, suggesting applications in material science and engineering (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Mechanism of Action
Future Directions
Thiazole derivatives, including “N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide”, hold promise for future research due to their wide range of biological activities . Further studies could focus on elucidating the specific mechanisms of action, optimizing the synthesis methods, and evaluating the safety and efficacy of these compounds in preclinical and clinical settings.
properties
IUPAC Name |
N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNNDUZYMXBCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


